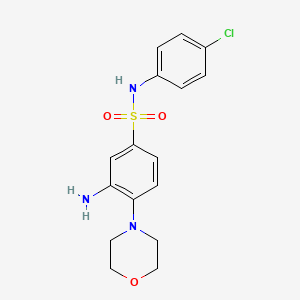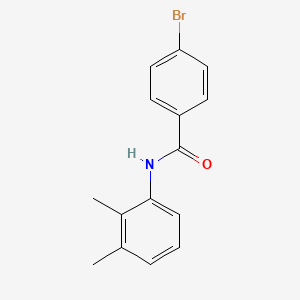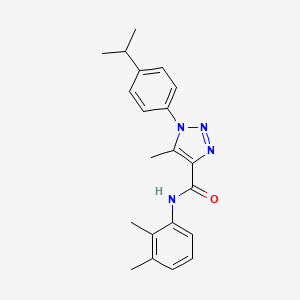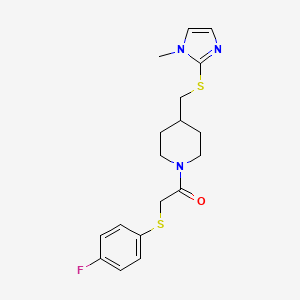![molecular formula C21H17ClN6O2 B2874664 8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921855-77-8](/img/structure/B2874664.png)
8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic molecule that contains several functional groups and rings. It has a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenyl rings might undergo electrophilic aromatic substitution reactions, and the purine ring might be involved in various nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence its solubility, melting point, boiling point, and other physical and chemical properties .Aplicaciones Científicas De Investigación
Anticancer and Antitumor Activity
Triazole derivatives have been synthesized and examined for their biological activities, showing potential as antitumor agents. For instance, some novel halogenated purines and pseudopurines with diverse aryl-substituted 1,2,3-triazoles demonstrated selective cytostatic effects on various cancer cell lines, highlighting the potential of triazole derivatives in cancer research (Bistrović et al., 2017).
Antimicrobial Activities
Triazole compounds, such as those derived from 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been synthesized and found to possess good or moderate activities against various microorganisms, suggesting their use as antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Triazole derivatives have also been studied for their corrosion inhibition properties. For example, the efficiency of a new triazole derivative was evaluated for the corrosion inhibition of mild steel in acidic media, with some derivatives demonstrating very good inhibition efficiency (Lagrenée et al., 2002). This indicates the potential application of these compounds in protecting metals from corrosion.
Drug Synthesis and Pharmacological Properties
The synthesis of triazole derivatives and their evaluation for various pharmacological properties, including solubility, thermodynamics, and partitioning processes in biologically relevant solvents, has been a significant area of research. These studies are crucial for developing new drugs with optimal pharmacokinetic properties (Volkova et al., 2020).
Material Science and Surface Chemistry
Research has also extended into the material science domain, where triazole derivatives are explored for their adsorption behavior and interactions with surfaces in various media. This includes understanding their adsorption isotherms and thermodynamic parameters to glean insights into their inhibitory behavior and surface interactions (Bentiss et al., 2007).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling “8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione” would require appropriate safety measures. Without specific information, it’s safe to assume that it should be handled with care to avoid ingestion, inhalation, or contact with skin and eyes.
Direcciones Futuras
Propiedades
IUPAC Name |
8-(2-chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-12-7-9-13(10-8-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-5-3-4-6-15(14)22/h3-10H,11H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPQKBICZAIQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
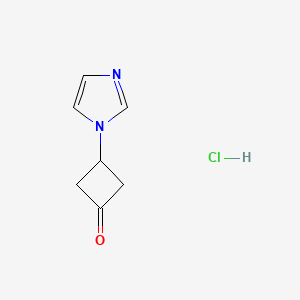
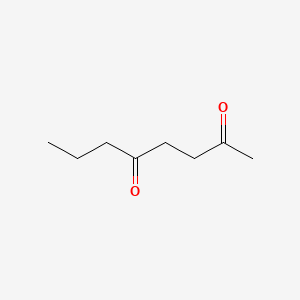

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2874585.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide](/img/structure/B2874586.png)
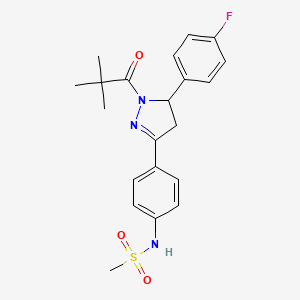
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2874588.png)
![3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide](/img/structure/B2874590.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2874596.png)

